1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Description
Introduction to 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
This compound (CAS 208709-55-1) is an organofluorine compound with the molecular formula C₁₉H₂₈F₂O and a molecular weight of 310.43 g/mol. Structurally, it consists of a benzene ring substituted with a butoxy group, two fluorine atoms at the 2- and 3-positions, and a trans-4-propylcyclohexyl group at the 4-position. This specific arrangement of functional groups contributes to its unique physical and chemical properties.
The compound exists as a colorless to almost colorless clear liquid at room temperature with the following key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 310.43 g/mol |
| Physical State (20°C) | Liquid |
| Specific Gravity (20/20) | 1.04 |
| Refractive Index | 1.49 |
| Flash Point | 178°C |
| Purity | >98.0% (GC) |
These properties make it particularly suitable for applications in liquid crystal display technology and other specialized materials science applications.
Historical Context and Discovery Timeline
The development of this compound is part of the broader evolution of liquid crystal materials that began in the late 20th century. While specific information about the exact discovery date of this particular compound is limited in the available literature, its development appears to be connected to advances in fluorinated liquid crystal compounds in the 1990s and early 2000s.
Patent documentation suggests that this compound emerged from research into difluorobenzene derivatives conducted by researchers at Merck Patent Gesellschaft mit Beschrankter Haftung in Germany. A relevant patent (US5236620A) filed by Reiffenrath et al. describes related 2,3-difluorobenzene derivatives developed for liquid crystal applications. This patent work represents important foundational research that likely contributed to the eventual synthesis and application of this compound.
The synthesis methods for this compound likely evolved from earlier work on difluorobenzenes, including the Balz-Schiemann reaction used to prepare compounds like 1,2-difluorobenzene. More specific synthetic routes may involve coupling reactions to attach the propylcyclohexyl group to appropriately substituted difluorobenzene precursors.
By the early 2000s, the compound was sufficiently established to receive its own CAS registry number (208709-55-1) and begin appearing in commercial chemical catalogs, indicating its transition from experimental compound to commercially relevant material.
Significance in Liquid Crystal Research and Materials Science
This compound has gained significant importance in liquid crystal research and materials science due to its specialized properties and applications.
Liquid Crystal Display Technology
The compound's primary significance lies in its role as a component in liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystalline behavior essential for display technologies. The presence of the trans-4-propylcyclohexyl group provides rigidity and anisotropy, while the fluorine atoms and butoxy group contribute to the compound's dielectric properties and molecular alignment capabilities.
Research has shown that fluorinated liquid crystal compounds like this compound can exhibit negative dielectric anisotropy, an important property for certain LCD modes. A 2016 paper explored "prototype negative dielectric liquid crystalline compounds which contain fluorinated cyclohexane motifs," highlighting the significance of such compounds in display applications.
Structure-Property Relationships
The compound serves as an important model for understanding structure-property relationships in liquid crystal materials. Research has demonstrated that the specific arrangement of fluorine atoms and alkoxy groups on the benzene ring significantly affects the mesogenic (liquid crystal) properties of these compounds.
A comparative study of various fluorinated compounds revealed that the position and number of fluorine atoms can dramatically influence clearing temperatures and other phase transition behaviors. For instance, fluorination generally decreases clearing temperatures, with the extent of this effect correlating with the effective van der Waals ring size of the compound. The specific arrangement in this compound optimizes these properties for display applications.
Material Science Applications
Beyond display technologies, this compound has broader materials science applications. The rigid cyclohexyl-benzene backbone combined with the fluorine atoms creates a polarized structure that can be valuable in developing:
- Specialty polymers with unique properties
- Coatings with enhanced durability and environmental resistance
- Materials with controlled self-assembly properties
Research has shown that compounds with similar structural features exhibit favorable properties for these applications, including thermal stability and specific molecular alignment capabilities.
Research in Fluorinated Compounds
This compound represents an important class of selectively fluorinated compounds that have attracted significant research interest. A 2016 study published in the Royal Society of Chemistry examined "selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications," noting that cyclohexanes with fluorines oriented in one direction have a strong molecular dipole that can be advantageous in designing negative dielectric materials.
This research demonstrated that when fluorines are oriented perpendicular to the ring, they create a strong molecular dipole - a characteristic that makes this compound valuable for specialized liquid crystal applications.
The table below summarizes key research findings related to fluorinated compounds similar to this compound:
| Research Focus | Key Findings | Significance |
|---|---|---|
| Dielectric Properties | Fluorination generally decreases clearing temperatures | Important for optimizing liquid crystal phase transitions |
| Molecular Orientation | Cyclohexanes with fluorines oriented in one direction have a strong molecular dipole | Valuable for negative dielectric materials |
| Structural Stability | The rigid cyclohexyl-benzene backbone enhances stability | Contributes to durability in display applications |
| Environmental Considerations | Liquid crystal monomers detected in various environmental matrices | Raises important questions about compound lifecycle |
The ongoing research into compounds like this compound continues to advance our understanding of liquid crystal materials and expand their potential applications in emerging technologies.
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2O/c1-3-5-13-22-17-12-11-16(18(20)19(17)21)15-9-7-14(6-4-2)8-10-15/h11-12,14-15H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNDSYARZOJNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)C2CCC(CC2)CCC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943127 | |
| Record name | 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160857-94-2, 208709-55-1 | |
| Record name | 1-Butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160857-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyloxy-2,3-difluor-4-(4-trans-propylcyclohexyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The most common synthetic approach to prepare 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene involves:
- Starting from 2,3-difluoro-4-(trans-4-propylcyclohexyl)phenol as the key intermediate.
- Alkylation of the phenol hydroxyl group with butyl bromide.
- Use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
- Conducting the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to enhance reaction efficiency.
This method is a classical Williamson ether synthesis applied to a difluorinated phenol substrate bearing a bulky cyclohexyl substituent.
Detailed Reaction Conditions and Steps
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,3-Difluoro-4-(trans-4-propylcyclohexyl)phenol | Starting material, synthesized or commercially available |
| 2 | Butyl bromide (1.1 equiv) | Alkylating agent to introduce the butoxy group |
| 3 | Potassium carbonate (K2CO3) (2 equiv) | Base to deprotonate phenol and promote nucleophilic substitution |
| 4 | Solvent: DMF or THF | Polar aprotic solvent to dissolve reactants and support SN2 mechanism |
| 5 | Temperature: Reflux (~80-120°C depending on solvent) | Elevated temperature to drive reaction |
| 6 | Reaction time: 12-24 hours | Sufficient time for completion |
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization to obtain the pure this compound.
Alternative Synthetic Routes
While the Williamson ether synthesis is the primary method, alternative routes may involve:
- Direct nucleophilic aromatic substitution on a suitable halogenated precursor with butoxide ion, though steric hindrance from the cyclohexyl group may limit this approach.
- Transition metal-catalyzed coupling reactions (e.g., copper-catalyzed Ullmann ether synthesis) between the phenol and butyl halide derivatives, potentially improving yields and selectivity.
However, these routes are less commonly reported for this specific compound.
Reaction Mechanism Overview
The key step is the nucleophilic substitution of the phenol oxygen anion on the butyl bromide:
- Potassium carbonate deprotonates the phenol to form the phenolate ion.
- The phenolate ion acts as a nucleophile attacking the electrophilic carbon in butyl bromide.
- Bromide ion is displaced, forming the ether bond (butoxy group attached to the aromatic ring).
The presence of electron-withdrawing fluorine atoms at positions 2 and 3 on the aromatic ring influences the acidity of the phenol and the reactivity of the phenolate ion.
Purification and Characterization
- Purity of the final compound is typically greater than 98% as confirmed by gas chromatography (GC).
- Physical state: colorless to almost colorless clear liquid.
- Characterization techniques include NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 2,3-Difluoro-4-(trans-4-propylcyclohexyl)phenol |
| Alkylating Agent | Butyl bromide |
| Base | Potassium carbonate |
| Solvent | DMF or THF |
| Temperature | Reflux (~80-120°C) |
| Reaction Time | 12-24 hours |
| Purification | Column chromatography or recrystallization |
| Purity | >98% (GC) |
| Physical State | Colorless liquid |
Research Findings and Optimization Notes
- The use of potassium carbonate is preferred due to its mild basicity and ability to promote clean ether formation without side reactions.
- DMF is favored for its high boiling point and ability to dissolve both organic and inorganic reagents.
- Reaction times and temperatures may be optimized to balance yield and minimize by-products.
- The bulky trans-4-propylcyclohexyl substituent can impose steric hindrance, potentially reducing reaction rates; thus, prolonged reflux or increased base equivalents may be necessary.
- Post-reaction purification is critical to remove unreacted starting materials and side products.
Chemical Reactions Analysis
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Materials Science
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is used in the development of liquid crystal materials. Its structural characteristics allow it to exhibit specific mesomorphic properties that are crucial for the formulation of advanced display technologies.
Case Study: Liquid Crystals
- Researchers have investigated the use of this compound in liquid crystal displays (LCDs), where it acts as a component that enhances the electro-optical properties of the liquid crystal mixture. The presence of difluorinated groups contributes to improved thermal stability and optical clarity .
Pharmaceutical Applications
The compound has potential applications in drug delivery systems due to its ability to modify solubility and bioavailability of active pharmaceutical ingredients (APIs).
Example: Drug Formulation
- In studies focused on enhancing the solubility of poorly soluble drugs, this compound has been utilized as a solubilizing agent. Its incorporation into formulations has shown promising results in improving the dissolution rates of certain APIs .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the synthesis of fluorinated compounds and other complex organic molecules.
Synthesis Pathway:
- The compound can be synthesized through a multi-step process involving the alkylation of difluorobenzene derivatives. This method allows for the introduction of various functional groups, making it versatile for further chemical modifications .
Data Tables
Mechanism of Action
The mechanism of action of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Fluorine substitutions elevate electronegativity, influencing dipole moments and intermolecular interactions critical for liquid crystal behavior .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
Analysis :
Liquid Crystal Performance
- EDPrB (ethoxy analog) demonstrates superior alignment in liquid crystal displays (LCDs), attributed to fluorine-enhanced thermal stability and electro-optical properties .
- The butoxy variant’s longer alkoxy chain may broaden the mesophase temperature range, improving LCD durability under high-temperature conditions. However, this remains speculative without direct experimental data.
Toxicity and Environmental Impact
Table 3: Toxicity Profile Comparison
Biological Activity
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (CAS: 208709-55-1) is a synthetic compound that has garnered attention due to its potential applications in the field of liquid crystals and other chemical industries. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.
The compound has the following chemical characteristics:
- Molecular Formula : C19H28F2O
- Molecular Weight : 310.43 g/mol
- Physical State : Liquid at room temperature
- Purity : Typically greater than 98% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its environmental presence and potential toxicity. Here are key findings from recent studies:
Toxicological Studies
- Sediment Analysis : A study focusing on liquid crystal monomers (LCMs) identified this compound as a suspect compound in sediment samples. The research indicated that this compound could be widely distributed in aquatic environments, raising concerns about its ecological impact .
- Soil Contamination : Another investigation into urban soil samples found traces of LCMs, including this compound, suggesting that it may persist in various environmental matrices and potentially affect soil microbiota and plant life .
Case Studies
- Liquid Crystal Monomers : In a comprehensive screening of LCMs, including this compound, researchers highlighted its relevance in assessing the ecological risks associated with synthetic compounds used in electronics and displays. The findings emphasize the need for further toxicological assessments to understand the long-term effects on biota .
- Environmental Behavior : The fate of this compound in different environmental settings has been studied to evaluate its degradation pathways and bioaccumulation potential. Initial results suggest limited biodegradability, which could lead to accumulation in sediments and subsequent exposure to aquatic organisms .
Data Table: Summary of Biological Activity Findings
Q & A
Q. What are the key synthetic challenges in preparing 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, and how can reaction conditions optimize yield?
Answer:
- Multi-step synthesis : The compound requires sequential functionalization of the benzene ring (fluorination, butoxy group introduction) and stereoselective attachment of the trans-4-propylcyclohexyl group.
- Critical steps :
- Fluorination : Use of HF-pyridine or DAST (diethylaminosulfur trifluoride) for regioselective fluorination at positions 2 and 3 .
- Butoxy introduction : Alkylation with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclohexyl coupling : Suzuki-Miyaura cross-coupling for trans-configuration control, requiring Pd catalysts and rigorous oxygen-free conditions .
- Yield optimization : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/EtOAc) is essential to isolate the trans-isomer .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Advanced Research Questions
Q. How do the difluoro and butoxy substituents influence the compound’s electronic and steric properties?
Answer:
- Electronic effects :
- Fluorine atoms : Strong electron-withdrawing (-I) effect reduces electron density on the benzene ring, enhancing electrophilic substitution resistance. DFT calculations (e.g., Gaussian 16) show lowered LUMO energy, favoring charge-transfer interactions .
- Butoxy group : Electron-donating (+M) effect via oxygen lone pairs, creating a polarized region on the ring .
- Steric effects :
- Ortho-difluoro groups increase steric hindrance, limiting rotational freedom of the butoxy chain. Molecular dynamics simulations (e.g., GROMACS) predict restricted conformational flexibility .
Q. How can researchers reconcile contradictory reactivity data between this compound and its structural analogs (e.g., ethoxy or ethyl derivatives)?
Answer:
- Case study : Ethoxy analogs (e.g., 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene) show faster hydrolysis rates due to smaller alkoxy groups.
- Methodology :
- Kinetic studies : Compare pseudo-first-order rate constants (k) under controlled pH/temperature.
- Computational analysis : Use QM/MM simulations to model transition states and identify steric bottlenecks in butoxy derivatives .
- Isolation of intermediates : Trap reactive intermediates (e.g., epoxides) via low-temperature NMR .
Q. What are the implications of the trans-4-propylcyclohexyl group on mesomorphic behavior in liquid crystal applications?
Answer:
- Mesophase analysis :
- DSC/TGA : Determine phase transitions (Tm, Tc) and thermal stability. The trans-cyclohexyl group enhances nematic phase stability by reducing molecular kinking .
- Polarized optical microscopy (POM) : Observe birefringence patterns in thin films. Compare with cis-isomers, which exhibit disordered phases .
- Structure-property link : The propyl chain enhances solubility in non-polar matrices (e.g., polymer composites), critical for OLED or display technologies .
Q. What stability considerations apply to this compound under varying storage conditions?
Answer:
Q. How can computational modeling predict biological interactions of this compound (e.g., enzyme inhibition)?
Answer:
- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes. The difluoro-benzene moiety shows affinity for hydrophobic active sites .
- MD simulations : GROMACS trajectories reveal stable interactions with lipid bilayers, suggesting potential membrane-targeted applications .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~4.2) and blood-brain barrier permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
